Sodium 4-methoxy-3-nitrobenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-methoxy-3-nitrobenzenesulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₅S. It is a sodium salt derivative of 4-methoxy-3-nitrobenzenesulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methoxy-3-nitrobenzenesulfinate typically involves the sulfonation of 4-methoxy-3-nitrobenzene. This process can be achieved through the reaction of 4-methoxy-3-nitrobenzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-methoxy-3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Amines: Formed through reduction.
Substituted Benzene Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Sodium 4-methoxy-3-nitrobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 4-methoxy-3-nitrobenzenesulfinate involves its ability to undergo various chemical transformations. The sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-nitrobenzenesulfonate
- Sodium 4-methoxybenzenesulfonate
- Sodium 3-methoxy-4-nitrobenzenesulfinate
Uniqueness
Sodium 4-methoxy-3-nitrobenzenesulfinate is unique due to the presence of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity. This combination allows for a diverse range of chemical reactions and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H6NNaO5S |
---|---|
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
sodium;4-methoxy-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BTQRZOIADSJNAL-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.